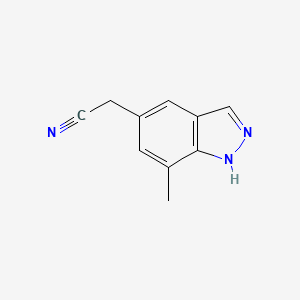

2-(7-Methyl-1H-indazol-5-YL)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

2-(7-methyl-1H-indazol-5-yl)acetonitrile |

InChI |

InChI=1S/C10H9N3/c1-7-4-8(2-3-11)5-9-6-12-13-10(7)9/h4-6H,2H2,1H3,(H,12,13) |

InChI Key |

JBRKIRUKKOJAPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 7 Methyl 1h Indazol 5 Yl Acetonitrile

Strategies for the Construction of the 7-Methyl-1H-indazole Core

The formation of the 7-methyl-1H-indazole core is a critical phase in the synthesis of the target compound. This process requires precise control over the cyclization to form the indazole ring, regioselective methylation at the C7 position, and subsequent functionalization at the C5 position to enable the introduction of the acetonitrile (B52724) group.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring can be achieved through various cyclization strategies, often starting from appropriately substituted aniline (B41778) or toluene (B28343) derivatives. A common approach involves the diazotization of an ortho-substituted aniline followed by an intramolecular cyclization. For the synthesis of a 7-methyl-1H-indazole, a plausible starting material would be a 2,3-dimethylaniline (B142581) derivative.

Another powerful method for indazole synthesis is the [3+2] cycloaddition of a diazo compound with a benzyne (B1209423) intermediate. The benzyne can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. This approach allows for the formation of the indazole ring in a single step with high efficiency.

The following table summarizes some general methods for indazole synthesis that can be adapted for the 7-methyl-1H-indazole core.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-3-methylbenzonitrile | 1. NaNO₂, HCl; 2. SnCl₂, HCl | 7-Methyl-1H-indazole | |

| 2-Methyl-6-nitroaniline | 1. NaNO₂, H₂SO₄; 2. SO₂, CuCl | 7-Methyl-1H-indazole | |

| 2-(Trimethylsilyl)-3-methylphenyl triflate and a diazo compound | CsF or TBAF, THF | 7-Methyl-1H-indazole derivative |

Note: Specific yields and reaction conditions can vary depending on the substrates and reagents used.

Regioselective Methylation at the C7 Position

Achieving regioselective methylation at the C7 position of the indazole ring is a significant synthetic challenge due to the presence of two nitrogen atoms and multiple reactive carbon positions. Directed ortho-metalation (DoM) is a powerful strategy to achieve such regioselectivity. By introducing a directing group at the N1 position of the indazole, it is possible to direct a metalating agent (such as an organolithium reagent) to the adjacent C7 position. Subsequent quenching with a methylating agent, like methyl iodide, installs the methyl group at the desired position. The directing group can then be removed to afford the 7-methyl-1H-indazole.

The choice of the directing group is crucial for the success of this strategy. Groups like tert-butoxycarbonyl (Boc) or a simple N-H deprotonation can direct the metalation. The regioselectivity of N-alkylation itself is influenced by steric and electronic factors of substituents on the indazole ring. For instance, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation.

Functionalization at the C5 Position for Acetonitrile Introduction

Once the 7-methyl-1H-indazole core is established, the next step is to introduce a functional group at the C5 position that can be converted into the acetonitrile moiety. Common strategies include electrophilic aromatic substitution reactions such as halogenation or formylation.

For instance, bromination of 7-methyl-1H-indazole can introduce a bromine atom at the C5 position, which can then serve as a handle for further transformations. Alternatively, a Vilsmeier-Haack reaction can be employed to introduce a formyl group (an aldehyde) at the C5 position, yielding 7-methyl-1H-indazole-5-carbaldehyde. This aldehyde is a key intermediate for the synthesis of the target compound. The existence of 7-methyl-1H-indazol-5-ylboronic acid as a commercially available reagent also points towards the feasibility of functionalizing the C5 position for cross-coupling reactions.

Methods for Introducing the Acetonitrile Functionality at C5

With a suitable precursor, such as 7-methyl-5-halo-1H-indazole or 7-methyl-1H-indazole-5-carbaldehyde, the acetonitrile group can be introduced at the C5 position through several methods.

Cyanomethylation Approaches

Direct cyanomethylation involves the introduction of the -CH₂CN group in a single step. While less common for indazoles, radical-mediated cyanomethylation reactions using reagents like bromoacetonitrile (B46782) or iodoacetonitrile (B1630358) in the presence of a radical initiator could potentially be applied. However, controlling the regioselectivity of such reactions on the indazole ring can be challenging.

Derivatization from Precursor Functionalities (e.g., halides, aldehydes)

A more controlled and widely used approach is the derivatization of a pre-existing functional group at the C5 position.

From Halides: A 5-halo-7-methyl-1H-indazole can be converted to the target compound through a two-step sequence. First, a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, can be performed. Subsequent removal of the silyl (B83357) group and hydration of the terminal alkyne would yield a methyl ketone, which can then be converted to the acetonitrile. A more direct approach would be a palladium-catalyzed cross-coupling reaction with a cyanomethylating agent, though this is less common. A more traditional route involves the conversion of the halide to an organometallic reagent, followed by reaction with a synthon for the cyanomethyl group.

From Aldehydes: The conversion of 7-methyl-1H-indazole-5-carbaldehyde to 2-(7-methyl-1H-indazol-5-yl)acetonitrile is a highly plausible route. This transformation can be achieved through various methods:

Wittig-type reaction followed by cyanation: The aldehyde can be converted to the corresponding α,β-unsaturated nitrile using a Horner-Wadsworth-Emmons reagent like diethyl cyanomethylphosphonate. Subsequent reduction of the double bond would yield the target acetonitrile.

Conversion to a benzylic halide followed by cyanation: The aldehyde can be reduced to the corresponding alcohol, (7-methyl-1H-indazol-5-yl)methanol. This alcohol can then be converted to a halide, such as a bromide or chloride, using reagents like PBr₃ or SOCl₂. Finally, nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, would furnish the desired acetonitrile.

One-pot conversion of the aldehyde: Several one-pot methods for the direct conversion of aldehydes to nitriles have been developed. One common method involves the in-situ formation of an aldoxime by treating the aldehyde with hydroxylamine, followed by dehydration using various reagents to yield the nitrile. However, this method would yield the carbonitrile directly attached to the ring. To obtain the acetonitrile, a homologation step is required. A more direct conversion to the acetonitrile can be achieved through various multi-step one-pot procedures.

The following table outlines a potential synthetic sequence starting from 7-methyl-1H-indazole-5-carbaldehyde:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of aldehyde to alcohol | NaBH₄, MeOH | (7-Methyl-1H-indazol-5-yl)methanol |

| 2 | Conversion of alcohol to halide | PBr₃ or SOCl₂, Et₂O | 5-(Bromomethyl)-7-methyl-1H-indazole |

| 3 | Cyanation of halide | NaCN or KCN, DMSO | This compound |

Note: The reaction conditions provided are general and may require optimization for this specific substrate.

Considerations for Stereoselective Synthesis in Related Indazole Derivatives

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for many of its derivatives, particularly those with substitutions at the C3 position of the indazole ring, which can create a chiral center. The development of enantiomerically pure indazole-based compounds is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Recent advancements have focused on catalytic asymmetric methods to introduce chirality. One notable approach involves the copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. This method allows for the preparation of C3-allylated indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is governed by steric interactions between the ligand and the substrate.

The choice of a chiral ligand is paramount in achieving high enantioselectivity. Density functional theory (DFT) calculations have been employed to understand the origins of stereoselectivity, suggesting that both ligand-substrate steric interactions and steric repulsions with pseudoaxial substituents in the transition state play a crucial role. This understanding allows for the rational design of ligands to improve the enantiomeric excess of the desired product.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical aspect of developing a scalable and economically viable synthesis for this compound and its derivatives. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. High-throughput screening (HTS) and statistical modeling are powerful tools for rapidly identifying optimal conditions.

For the construction of the indazole ring itself, various methods have been developed, including intramolecular Ullmann-type reactions. The optimization of such reactions often involves screening different copper catalysts, ligands, and bases to improve reactivity and minimize side reactions. For instance, in the synthesis of a fluorinated indazole, a combination of HTS and statistical modeling led to the identification of safe and optimal conditions that produced high-purity material in excellent yields on a laboratory scale.

In the context of palladium-catalyzed cross-coupling reactions, such as the cyanomethylation of a 5-halo-7-methyl-1H-indazole intermediate, several factors need to be considered. The choice of palladium catalyst and ligand is crucial for achieving high catalytic activity and selectivity. For example, in a domino Suzuki coupling-isoxazole fragmentation approach for cyanomethylation, PdCl2(dppf) was identified as an effective catalyst. The selection of the base and solvent is also critical; potassium fluoride (B91410) (KF) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has been shown to be effective. The reaction temperature is another important parameter to optimize, as higher temperatures can sometimes lead to decomposition of reactants or products.

Process efficiency also encompasses aspects such as the ease of purification of the final product and intermediates. The development of a robust isolation method is essential for obtaining high-purity material, which is particularly important in the pharmaceutical industry.

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Starting Material | Intermediate/Product | Reagents and Conditions |

| 1 | Indazole Formation | 3-Bromo-5-methylaniline | 5-Bromo-7-methyl-1H-indazole | 1. Acetic anhydride, Chloroform2. Potassium acetate, Isoamyl nitrite, Reflux3. Hydrochloric acid, then Sodium hydroxide (B78521) |

| 2 | Cyanomethylation | 5-Bromo-7-methyl-1H-indazole | This compound | Isoxazole-4-boronic acid pinacol (B44631) ester, PdCl2(dppf), KF, DMSO/H2O, 130 °C |

Table 2: Optimization of Cyanomethylation Reaction Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PdCl2(dppf) (10) | Na2CO3 | DMF | 90 | ~40 |

| 2 | PdCl2(dppf) (10) | KF | DMF | 90 | 86 |

| 3 | Pd(OAc)2 (10) | KF | DMF | 90 | Lower |

| 4 | PdCl2(dppf) (10) | Cs2CO3 | DMF | 90 | High |

| 5 | PdCl2(dppf) (10) | NaOH | DMF | 90 | Lower (nitrile hydrolysis observed) |

| 6 | PdCl2(dppf) (10) | KF | DMSO | 130 | Up to 88 |

Chemical Reactivity and Transformation of 2 7 Methyl 1h Indazol 5 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile moiety (-CH₂CN) is a versatile functional group characterized by the electrophilic carbon atom of the nitrile and the acidic α-protons of the methylene (B1212753) group. This duality allows it to participate in a wide range of reactions.

The carbon-nitrogen triple bond of the nitrile group can be readily transformed into other functional groups through hydrolysis and reduction.

Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group undergoes hydrolysis. chemistrysteps.comlibretexts.org The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. youtube.comyoutube.com However, vigorous conditions usually lead to the formation of the corresponding carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom for nucleophilic attack by water. libretexts.org This leads to the formation of 2-(7-methyl-1H-indazol-5-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Subsequent protonation steps yield an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis gives the carboxylate salt, which upon acidic workup, provides 2-(7-methyl-1H-indazol-5-yl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine, 2-(7-methyl-1H-indazol-5-yl)ethanamine. This transformation is commonly achieved using powerful reducing agents or catalytic hydrogenation.

Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of the nitrile to the primary amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.

Table 1: Products of Hydrolysis and Reduction of the Acetonitrile Group

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Δ | 2-(7-Methyl-1H-indazol-5-yl)acetamide | 2-(7-Methyl-1H-indazol-5-yl)acetic acid |

The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles, while the acidity of the α-methylene protons allows for condensation reactions.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile group. The initial reaction forms an imine salt intermediate, which upon acidic hydrolysis, yields a ketone. libretexts.org This provides a synthetic route to various ketones with the 2-(7-methyl-1H-indazol-5-yl)methyl moiety.

Condensation Reactions: The methylene protons adjacent to the nitrile group are acidic and can be removed by a base to form a carbanion. This nucleophilic carbanion can then participate in condensation reactions with electrophiles like aldehydes and ketones. A notable example is the Knoevenagel condensation, where the carbanion reacts with an aromatic aldehyde in the presence of a base to yield a substituted acrylonitrile (B1666552) derivative. researchgate.net

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Electrophile/Reagent | Base/Catalyst | Product |

|---|

While the nitrile group itself is not typically a participant in common cycloaddition reactions, it can be converted into a more reactive 1,3-dipole, such as a nitrile oxide. The resulting nitrile oxide can then readily undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netresearchgate.net The synthesis of the nitrile oxide from 2-(7-methyl-1H-indazol-5-yl)acetonitrile would first involve conversion to the corresponding aldoxime, followed by oxidation. This in-situ generated nitrile oxide can react with alkenes to form 4,5-dihydroisoxazoles or with alkynes to yield isoxazoles. pvamu.edu

Reactivity of the 7-Methyl-1H-indazole Heterocycle

The indazole ring system consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The reactivity of this heterocycle involves both the aromatic benzene portion and the nitrogen atoms of the pyrazole core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.commasterorganicchemistry.com The position of substitution on the benzene ring of the 7-methyl-1H-indazole core is influenced by the directing effects of the existing substituents: the methyl group and the fused pyrazole ring.

Methyl Group Effect: The methyl group at the C7 position is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. dalalinstitute.com

Pyrazole Ring Effect: The fused pyrazole ring, being a heteroaromatic system, generally acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack.

The interplay of these effects determines the regioselectivity of EAS reactions. The activating methyl group directs incoming electrophiles to its ortho position (C6) and para position (C4). The deactivating effect of the pyrazole ring is less pronounced at positions further away from the fusion points. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(7-Methyl-4-nitro-1H-indazol-5-yl)acetonitrile and 2-(7-Methyl-6-nitro-1H-indazol-5-yl)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-7-methyl-1H-indazol-5-yl)acetonitrile and 2-(6-Bromo-7-methyl-1H-indazol-5-yl)acetonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetyl-7-methyl-1H-indazol-5-yl)acetonitrile and 2-(6-Acetyl-7-methyl-1H-indazol-5-yl)acetonitrile |

The indazole core is nucleophilic due to the lone pairs of electrons on the nitrogen atoms. The most common nucleophilic substitution reaction for 1H-indazoles is N-alkylation or N-acylation at the N1 and N2 positions of the pyrazole ring. beilstein-journals.org The regioselectivity of these substitutions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.gov

Generally, N-alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org The thermodynamic product is often the N1-substituted isomer, as the 1H-tautomer is typically more stable. nih.gov However, kinetic control or specific reaction conditions (e.g., choice of base and solvent) can favor the formation of the N2-substituted isomer. For instance, the use of sodium hydride in THF often favors N1 alkylation, while bases like cesium carbonate in DMF can show different selectivity. nih.gov Indazoles can also react with aldehydes, such as formaldehyde, typically affording the N1-substituted product. nih.govacs.org

Oxidation and Reduction Chemistry of the Indazole System

The indazole ring, being an electron-rich aromatic system, can undergo both oxidation and reduction reactions, although the specific outcomes for this compound are not extensively documented. General knowledge of indazole chemistry suggests that the pyrazole moiety of the indazole ring is susceptible to oxidative cleavage under harsh conditions, potentially leading to the formation of substituted benzene derivatives. However, milder oxidizing agents are more likely to affect the substituents on the ring.

Conversely, the reduction of the indazole ring typically requires more forcing conditions due to its aromatic stability. Catalytic hydrogenation, for instance, can lead to the saturation of the benzene portion of the ring system, yielding tetrahydro- and hexahydro-indazole derivatives. The specific products formed will depend on the catalyst, pressure, and temperature employed. The nitrile group of the acetonitrile side chain can also be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen Atoms

A key feature of the indazole ring is the presence of two nitrogen atoms, which allows for N-alkylation and N-acylation reactions. These reactions can lead to the formation of two possible regioisomers: N-1 and N-2 substituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (base, solvent), and the steric and electronic effects of the substituents on the indazole ring. nih.govresearchgate.net

For this compound, the presence of the methyl group at the 7-position is expected to exert a significant steric influence, potentially favoring alkylation and acylation at the N-1 position to avoid steric hindrance. However, electronic effects also play a role, and the precise ratio of N-1 to N-2 products would need to be determined experimentally.

Table 1: Factors Influencing Regioselectivity in Indazole N-Alkylation and N-Acylation

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents near a nitrogen atom can hinder attack at that position, favoring substitution at the less hindered nitrogen. |

| Electronic Effects | Electron-donating or -withdrawing groups on the indazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of attack. |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the ratio of N-1 and N-2 isomers. For instance, the use of sodium hydride in THF has been shown to favor N-1 alkylation in many cases. nih.gov |

| Alkylating/Acylating Agent | The size and reactivity of the electrophile can also affect the regiochemical outcome. |

Regioselective N-acylation is often suggested to yield the N-1 substituted regioisomer, potentially through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 isomer. nih.govresearchgate.net

Tautomerism and Prototropic Equilibria of the Indazole System

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole tautomers. researchgate.net In the case of this compound, the proton on the nitrogen can reside on either N-1 or N-2.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. researchgate.net However, the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature and position of substituents on the ring. Theoretical studies on various indazole derivatives have shown that while the 1H-tautomer is typically favored, in some specific cases, the 2H-tautomer can be more stable. nih.gov For this compound, the 1H-tautomer is the named and likely the predominant form under normal conditions.

The tautomeric equilibrium is a crucial aspect of the reactivity of indazoles, as the two tautomers can exhibit different chemical properties and reactivity patterns. For instance, the N-1 and N-2 positions have different steric and electronic environments, which can lead to different outcomes in reactions such as N-alkylation.

Chemical Stability and Degradation Pathways

The indazole ring is a stable aromatic system, and this compound is expected to be a relatively stable compound under normal storage conditions. However, like many organic molecules, it can be susceptible to degradation under specific conditions.

Potential degradation pathways could involve:

Oxidation: As mentioned earlier, strong oxidizing agents could lead to the cleavage of the pyrazole ring. The acetonitrile side chain could also be susceptible to oxidation.

Hydrolysis: The nitrile group of the acetonitrile side chain can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Extreme pH: Strong acidic or basic conditions could potentially lead to the decomposition of the indazole ring.

Studies on related indazole derivatives have shown that they can undergo decomposition under certain conditions. For example, some (1H-indazol-1-yl)methanol derivatives have been observed to decompose over long periods in the solid state or upon heating in water. nih.govacs.orgresearchgate.net While this is a different class of derivative, it highlights the potential for instability in substituted indazoles under certain conditions.

Advanced Structural Elucidation and Characterization of 2 7 Methyl 1h Indazol 5 Yl Acetonitrile

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, offering precise data on bond lengths, bond angles, and crystal packing. For 2-(7-Methyl-1H-indazol-5-YL)acetonitrile, suitable crystals obtained from slow evaporation would be subjected to X-ray analysis.

Based on analyses of structurally similar heterocyclic compounds, such as 2-(7-Methyl-1H-indol-3-yl)acetonitrile, it is anticipated that the compound would crystallize in a common space group like the monoclinic P2₁/c. nih.gov The indazole ring system is expected to be largely planar, with the atoms of the fused benzene (B151609) and pyrazole (B372694) rings lying in the same plane. The exocyclic acetonitrile (B52724) and methyl groups will extend from this plane. The crystal packing is likely to be dominated by intermolecular hydrogen bonding between the N-H group of the indazole ring of one molecule and the nitrile nitrogen of an adjacent molecule, forming chains or dimeric motifs.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₉N₃ |

| Formula Weight | 171.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.95 Å |

| b | 9.10 Å |

| c | 14.85 Å |

| α | 90° |

| β | 98.50° |

| γ | 90° |

| Volume | 928.5 ų |

| Z | 4 |

| Calculated Density | 1.225 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 360 |

| Reflections Collected | 8500 |

| Independent Reflections | 2100 [R(int) = 0.055] |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.145 |

| R indices (all data) | R1 = 0.065, wR2 = 0.160 |

| Goodness-of-fit on F² | 1.04 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₉N₃), the theoretical exact mass can be calculated with high precision. Electron impact (EI) or electrospray ionization (ESI) techniques can be used. The resulting data would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, the mass of which should correspond closely to the calculated value, typically within a few parts per million (ppm).

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

| [M+H]⁺ (C₁₀H₁₀N₃⁺) | 172.08692 | 172.0871 | 1.0 |

| [M+Na]⁺ (C₁₀H₉N₃Na⁺) | 194.06887 | 194.0690 | 0.7 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the molecular framework.

Multi-dimensional NMR experiments are crucial for assigning the complex spectral data of this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, primarily identifying the connectivity between the aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which can help confirm the substitution pattern, for instance, by showing a spatial relationship between the methyl protons at C7 and the aromatic proton at C6.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | N-H | ~13.1 (broad s) | - | C3, C7a |

| 3 | C-H | ~8.1 (s) | ~134.5 | C3a, C7a |

| 3a | C | - | ~122.0 | - |

| 4 | C-H | ~7.6 (s) | ~121.5 | C3a, C5, C6 |

| 5 | C | - | ~129.0 | - |

| 6 | C-H | ~7.2 (s) | ~118.0 | C4, C5, C7, C7a |

| 7 | C | - | ~116.0 | - |

| 7a | C | - | ~141.0 | - |

| 8 (CH₂) | CH₂ | ~4.1 (s) | ~17.0 | C4, C5, C6, C9 (CN) |

| 9 (CN) | C | - | ~117.5 | - |

| 10 (CH₃) | CH₃ | ~2.5 (s) | ~16.5 | C6, C7, C7a |

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, is invaluable for studying the compound in its solid form. nih.gov This method can differentiate between different crystalline forms (polymorphs) or identify amorphous content, which is not possible with solution NMR. Polymorphs, having different crystal packing arrangements, will exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment. cdnsciencepub.com For this compound, ssNMR could be used to characterize the final solid form and ensure batch-to-batch consistency.

Table 4: Illustrative Solid-State ¹³C CPMAS NMR Shifts for Two Hypothetical Polymorphs

| Carbon Position | Form A (ppm) | Form B (ppm) |

| C3 | 134.8 | 135.3 |

| C4 | 121.7 | 122.5 |

| C5 | 129.3 | 128.9 |

| C9 (CN) | 117.8 | 119.0 |

| C10 (CH₃) | 16.7 | 17.4 |

Indazole and its derivatives can exist as two annular tautomers (1H and 2H), where the proton resides on either N1 or N2. researchgate.net In solution, these tautomers can undergo rapid exchange. Dynamic NMR (DNMR) studies, typically involving variable temperature experiments, can probe this exchange process. researchgate.net At low temperatures, the exchange may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each tautomer. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen to a time-averaged signal. Such studies can provide thermodynamic and kinetic parameters for the tautomeric equilibrium, which is crucial for understanding the molecule's behavior in different environments.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra for this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the indazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C≡N Stretch: The nitrile group has a very characteristic, sharp, and moderately intense absorption band in the 2240-2260 cm⁻¹ region.

C=C/C=N Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1620 cm⁻¹ region.

Table 5: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3150-3300 (broad) | 3150-3300 (weak) |

| Aromatic C-H | Stretch | 3050-3100 | 3050-3100 (strong) |

| Aliphatic C-H (CH₃/CH₂) | Stretch | 2870-2960 | 2870-2960 (strong) |

| C≡N (Nitrile) | Stretch | 2245 (sharp, medium) | 2245 (sharp, strong) |

| C=C, C=N (Aromatic) | Ring Stretch | 1450-1620 (multiple bands) | 1450-1620 (multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules absorb light in the UV-Vis portion of the electromagnetic spectrum, which promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color. For aromatic systems like this compound, UV-Vis spectroscopy provides valuable insights into the π-electron system and the effects of substituents on the electronic structure.

The electronic spectrum of indazole and its derivatives is characterized by absorption bands in the UV region, typically between 200 and 350 nm. These absorptions are primarily attributed to π→π* transitions within the aromatic bicyclic system. The fusion of the benzene and pyrazole rings creates an extended π-conjugated system. The introduction of a methyl group at the 7-position and an acetonitrile group at the 5-position is expected to modulate the electronic properties of the indazole core. The methyl group, being an electron-donating group, may cause a slight bathochromic (red) shift of the absorption bands. The acetonitrile group, with its electron-withdrawing nature, could potentially lead to more complex spectral changes.

To provide a practical framework for understanding the potential electronic transitions of this compound, a hypothetical data table is presented below. This table illustrates the kind of data that would be obtained from a UV-Vis spectroscopic analysis and the probable electronic transitions associated with the observed absorption bands. It is crucial to note that these values are illustrative and not based on experimental measurements for this specific compound.

| Hypothetical λmax (nm) | Solvent | Probable Electronic Transition | Chromophore |

|---|---|---|---|

| ~220 | Ethanol (B145695) | π→π | Benzene Ring |

| ~250 | Ethanol | π→π | Indazole Core |

| ~290 | Ethanol | π→π* | Indazole Core |

The interpretation of such a spectrum would involve assigning the observed absorption bands to specific electronic transitions. The bands at shorter wavelengths are generally associated with higher energy transitions within the benzene portion of the molecule, while the bands at longer wavelengths are typically characteristic of the entire conjugated indazole system. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents, for instance, can interact with the solute and alter the energy levels of the electronic states.

A comprehensive analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile, and recording its absorption spectrum over a range of wavelengths. The resulting data would be plotted as absorbance versus wavelength. The peaks in this plot (λmax) would correspond to the wavelengths of maximum light absorption. By applying the Beer-Lambert law, the molar absorptivity (ε) for each peak could be calculated, providing a quantitative measure of the probability of that electronic transition.

Further detailed research, including the actual experimental measurement of the UV-Vis spectrum of this compound, is required to definitively characterize its electronic transitions and to fully understand the electronic effects of the methyl and acetonitrile substituents on the indazole core.

Computational and Theoretical Investigations of 2 7 Methyl 1h Indazol 5 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(7-Methyl-1H-indazol-5-YL)acetonitrile, Density Functional Theory (DFT) would be a primary method of choice due to its balance of computational cost and accuracy.

Molecular Geometry: The initial step would involve geometry optimization to determine the most stable three-dimensional arrangement of atoms. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide accurate bond lengths, bond angles, and dihedral angles. Studies on other indazole derivatives have successfully used this level of theory to obtain geometries that correlate well with experimental data from X-ray crystallography. researchgate.netnih.govresearchgate.net

Electronic Structure: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. For instance, in a study of various indazole derivatives, the HOMO-LUMO gap was used to assess their potential as corrosion inhibitors.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. These maps are valuable for predicting intermolecular interactions.

Table 1: Representative Calculated Electronic Properties for an Indazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is illustrative and based on typical values for indazole derivatives, not specifically for this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could also be employed for higher accuracy in calculating electron correlation effects, though at a greater computational expense.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

For example, a common route to indazole synthesis involves the cyclization of ortho-substituted phenylhydrazones. DFT calculations can be used to model this process. By locating the transition state structures for each step, the activation energies can be calculated, which in turn allows for the determination of the rate-determining step of the reaction.

A computational study on the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes revealed a radical chain mechanism through DFT calculations. nih.gov This highlights the ability of computational methods to uncover complex reaction pathways that may not be immediately obvious from experimental observations alone. Similarly, mechanistic investigations into the electrochemical synthesis of 1H-indazole N-oxides have utilized cyclic voltammetry and electron paramagnetic resonance spectroscopy, which can be complemented by computational modeling to suggest a radical pathway. nih.gov

Table 2: Illustrative Energetic Data from a Hypothetical Reaction Mechanism Study

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Intermediate 1 | -5.2 | A stable intermediate formed during the reaction |

| Transition State 1 | +15.8 | Energy barrier for the first step |

| Intermediate 2 | -2.1 | Another intermediate along the reaction pathway |

| Transition State 2 | +22.5 | Energy barrier for the second and rate-determining step |

| Products | -10.7 | Final products of the reaction |

Note: This table presents hypothetical data to illustrate the type of information obtained from a reaction mechanism study.

These studies provide valuable insights that can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.

For this compound, the 1H and 13C NMR chemical shifts can be predicted by performing GIAO calculations on the DFT-optimized geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

These theoretical predictions can aid in the assignment of experimental NMR spectra, especially for complex molecules where signal overlap or ambiguous splitting patterns may occur. In a study on novel indazole derivatives, DFT calculations were used to support the characterization of the synthesized compounds by IR, 1H NMR, and 13C NMR spectroscopy. nih.govresearchgate.net

Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated 13C NMR Chemical Shifts for a Substituted Indazole

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 135.2 | 136.1 |

| C4 | 121.8 | 122.5 |

| C5 | 128.9 | 129.3 |

| C6 | 115.4 | 116.0 |

| C7 | 125.6 | 126.2 |

| C7a | 140.1 | 140.8 |

| C3a | 123.7 | 124.4 |

Note: The data is illustrative and serves to demonstrate the typical agreement between experimental and calculated NMR chemical shifts.

In addition to NMR parameters, other spectroscopic properties such as IR vibrational frequencies and UV-Vis electronic transitions can also be computed. The calculated vibrational frequencies can help in assigning the peaks in an experimental IR spectrum, while time-dependent DFT (TD-DFT) can predict the electronic absorption spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Landscapes: For a molecule like this compound, the acetonitrile (B52724) side chain can rotate. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target.

Intermolecular Interactions: MD simulations are also crucial for studying how the molecule interacts with solvent molecules or a biological receptor. For example, a simulation of the indazole derivative in a box of water molecules can reveal details about its hydration shell and the formation of hydrogen bonds.

In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex. A study on indazole derivatives as HIF-1α inhibitors used MD simulations to show that the most potent compound was stable in the active site of the protein. nih.gov Similarly, investigations into arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase used MD simulations to confirm that these compounds can efficiently bind into the kinase pocket and that their poses are stabilized by various interactions. nih.gov

Table 4: Key Parameters Analyzed in a Typical MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. | Indicates the stability of the simulation and whether the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies key interactions responsible for binding affinity. |

| Binding Free Energy | Calculated using methods like MM-PBSA or MM-GBSA to estimate the strength of the ligand-protein interaction. | Provides a quantitative measure of binding affinity. |

Note: This table describes the general parameters used in MD simulation analysis.

In Silico Structure-Activity Relationship (SAR) Derivation for Molecular Recognition Principles

In silico methods are extensively used to derive Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. This is a cornerstone of modern drug discovery. For this compound, if it were part of a series of compounds tested for a particular biological activity, computational methods could be used to build a predictive SAR model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or molecular descriptors. These descriptors can be calculated from the 2D or 3D structures of the molecules and can include parameters related to size, shape, hydrophobicity, and electronic properties.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new potential hits. A study on indazole derivatives as HIF-1α inhibitors generated a five-point pharmacophore hypothesis that could be used to design new potent inhibitors. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking could be used to predict its binding mode within the active site of a target protein. The docking scores provide an estimate of the binding affinity. Numerous studies on indazole derivatives have used molecular docking to rationalize their biological activities and guide the design of new compounds. nih.govresearchgate.net

Table 5: Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Description | Relevance to SAR |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, which influences absorption and distribution. |

| Molecular Weight | The mass of the molecule. | Affects diffusion and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can participate in hydrogen bonding. | Crucial for specific interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with drug transport properties, such as cell permeability. |

Note: This table lists some of the common descriptors used to build SAR models.

By combining these in silico approaches, researchers can gain a deep understanding of the molecular recognition principles that govern the activity of a series of compounds and rationally design new molecules with improved properties.

Mechanistic Biochemical and Molecular Interaction Studies of 2 7 Methyl 1h Indazol 5 Yl Acetonitrile and Its Derivatives

Exploration of Molecular Target Binding Profiles (e.g., enzyme active sites, protein-ligand interactions)

The molecular targets of indazole derivatives are diverse and largely dependent on the substitution patterns on the indazole ring. Research has shown that compounds featuring the indazole core can act as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and pan-Pim kinases. nih.govnih.govmdpi.com For instance, certain 1H-indazole derivatives have demonstrated inhibitory activity against FGFR1-3 in the micromolar range. nih.gov Other modifications of the indazole structure have led to potent antagonists of the 5-HT4 receptor. nih.gov

Molecular docking studies of various indazole compounds have provided insights into their binding modes. These studies suggest that the indazole core can form crucial hydrogen bond interactions with the amino acid residues in the active sites of their target proteins. For example, in the case of some kinase inhibitors, the nitrogen atoms of the indazole ring are predicted to interact with the hinge region of the kinase domain. The specific substituents on the indazole ring then dictate the selectivity and potency by forming additional interactions with other parts of the binding pocket.

While the precise molecular targets of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile have not been fully elucidated, the presence of the nitrile group and the methyl-substituted indazole core suggests potential interactions with a range of biological macromolecules. Further computational and experimental studies are necessary to identify its specific binding partners.

Elucidation of Biochemical Pathway Modulation at the Cellular and Subcellular Level

The modulation of biochemical pathways by indazole derivatives is a direct consequence of their interaction with specific molecular targets. For instance, indazole-based kinase inhibitors can interfere with signaling pathways that are crucial for cell proliferation, survival, and differentiation. By inhibiting kinases like FGFR and EGFR, these compounds can block downstream signaling cascades, leading to anti-cancer effects. nih.govnih.govmdpi.com

Some indazole derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.netrsc.orgrsc.org This programmed cell death is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.netrsc.org Furthermore, some derivatives have been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, indicating an induction of cellular stress that can contribute to apoptosis. researchgate.netrsc.org

Again, the specific pathways modulated by this compound are yet to be determined. However, based on the activities of related compounds, it is plausible that it could influence pathways related to cell cycle control, apoptosis, or inflammatory responses.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Modulation Potency

Structure-activity relationship (SAR) studies on various series of indazole derivatives have revealed key structural features that determine their biological activity. The nature and position of substituents on the indazole ring system are critical for both potency and selectivity. nih.govnih.govacs.org

For example, in a series of indazole-3-carboxamides acting as 5-HT4 receptor antagonists, alkylation at the N-1 position of the indazole ring was found to increase receptor affinity. nih.gov In another study on indazole arylsulfonamides as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org

For indazole-based kinase inhibitors, the substituents at various positions play a crucial role in determining the kinase selectivity and potency. For instance, the introduction of specific groups on the phenyl ring of 2-phenyl-2H-indazole-7-carboxamides was pivotal in achieving potent PARP inhibition.

The SAR for this compound itself is not yet established. Future studies involving the synthesis and biological evaluation of analogues with modifications at the methyl, nitrile, and other positions of the indazole ring will be essential to delineate the structural requirements for its activity.

Development and Application of In Vitro Biochemical Assays for Target Engagement

A variety of in vitro biochemical assays are employed to evaluate the interaction of indazole derivatives with their molecular targets. For kinase inhibitors, enzymatic assays are commonly used to determine the half-maximal inhibitory concentration (IC50). These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

For compounds targeting receptors, radioligand binding assays are often utilized to determine the affinity of the compound for the receptor. In such assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound.

Cell-based assays are also crucial to assess the functional consequences of target engagement. For example, cell proliferation assays, such as the MTT assay, are used to evaluate the anti-proliferative effects of indazole derivatives on cancer cell lines. researchgate.net Apoptosis can be quantified using methods like flow cytometry with Annexin V/PI staining. rsc.org

To specifically study this compound, a panel of such biochemical and cell-based assays would need to be developed and validated once its primary molecular targets are identified.

Studies on Cellular Permeation and Intracellular Distribution Mechanisms

The ability of a compound to permeate cell membranes and reach its intracellular target is crucial for its biological activity. The physicochemical properties of indazole derivatives, such as lipophilicity and molecular weight, play a significant role in their cellular uptake.

While specific data on the cellular permeation of this compound is not available, general principles of drug transport suggest that its relatively small size and moderate lipophilicity may allow for passive diffusion across cell membranes. However, the involvement of active transport mechanisms cannot be ruled out.

The intracellular distribution of indazole derivatives would depend on their specific targets. For instance, a kinase inhibitor would need to accumulate in the cytoplasm or nucleus to exert its effect, whereas a compound targeting a cell surface receptor would primarily be located at the plasma membrane. Techniques such as fluorescence microscopy, using fluorescently labeled analogues, could be employed to visualize the subcellular localization of this compound.

Potential Applications in Chemical Science and Advanced Materials

Utilization as Key Synthetic Intermediates and Building Blocks for Complex Molecules

The structural features of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile make it a valuable intermediate for the synthesis of more complex molecular architectures. Both the indazole core and the acetonitrile (B52724) group offer reactive sites for various chemical transformations.

The nitrile group of arylacetonitriles is a versatile functional group that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the formation of various heterocyclic rings. These transformations allow for the elaboration of the acetonitrile side chain into more complex substituents, which is a common strategy in the development of new pharmaceutical agents.

The indazole ring itself can be functionalized at several positions. The N-H of the pyrazole (B372694) ring can be alkylated or arylated to introduce diverse substituents. Furthermore, the benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, although the regioselectivity of these reactions would be influenced by the existing methyl and acetonitrile groups. The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for the functionalization of heterocyclic compounds, including indazoles. nih.gov These methods could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions of the indazole ring of this compound, further expanding its synthetic utility.

Arylacetonitriles, in general, are recognized as powerful building blocks for the construction of a wide range of heterocyclic scaffolds. researchgate.net Multicomponent reactions involving arylacetonitriles provide efficient pathways to complex molecules, including pyrroles, pyrazoles, and pyridines. scilit.com

Table 1: Potential Synthetic Transformations of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Acetonitrile | Acid or Base Hydrolysis | Carboxylic Acid/Amide | Introduction of polar groups, further derivatization |

| Acetonitrile | Reduction (e.g., LiAlH4, H2/catalyst) | Primary Amine | Formation of amides, sulfonamides, imines |

| Acetonitrile | Cyclization with suitable reagents | Heterocyclic rings (e.g., tetrazoles) | Creation of new bioactive scaffolds |

| Indazole N-H | Alkyl/Aryl halides, Base | N-Substituted Indazole | Modulation of biological activity and physical properties |

| Indazole C-H | Cross-coupling reactions (e.g., Suzuki, Heck) | C-Substituted Indazole | Introduction of aryl, vinyl, or other groups |

Exploration of Indazole-Acetonitrile Derivatives in Material Science (e.g., optoelectronic, supramolecular chemistry)

Indazole derivatives have garnered significant interest in the field of material science, particularly for their potential in optoelectronic applications. The extended π-system of the indazole ring can be tailored to achieve desired photophysical properties, such as fluorescence and phosphorescence. Functionalization of the indazole core can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency. This makes indazole-based materials promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net The introduction of an acetonitrile group could further influence the electronic properties and intermolecular interactions of these materials.

The field of supramolecular chemistry explores the non-covalent interactions between molecules to form well-defined, functional assemblies. N-heterocycles, including indazoles, are excellent building blocks for supramolecular structures due to their ability to participate in hydrogen bonding and π-π stacking interactions. researchgate.net The N-H group and the nitrogen atoms of the pyrazole ring in this compound can act as hydrogen bond donors and acceptors, respectively, directing the self-assembly of the molecules into predictable architectures. The nitrile group can also participate in dipole-dipole interactions and potentially coordinate with metal ions, adding another layer of control over the supramolecular organization. Such self-assembled structures could find applications in areas like molecular recognition, sensing, and the development of novel materials with tailored properties.

Development as Chemical Probes for Fundamental Biological Research

The inherent biological activity of the indazole scaffold makes its derivatives attractive candidates for the development of chemical probes to investigate fundamental biological processes. Many indazole-containing compounds have been identified as potent and selective inhibitors of various enzymes, particularly kinases, which play crucial roles in cell signaling pathways. rsc.orgnih.gov

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of fluorescent probes, which emit light upon binding to their target or undergoing a specific reaction, is a particularly active area of research. Indazole derivatives have been utilized in the design of fluorescent probes for the detection of biologically relevant species. rsc.org The this compound scaffold could be modified to incorporate a fluorophore or a reactive group that would allow for its use as a chemical probe. For example, the acetonitrile group could be transformed into a reactive "warhead" to covalently label a target protein, or the indazole ring could be derivatized with a fluorescent dye to enable visualization of its localization within a cell.

Future Research Directions and Emerging Trends for 2 7 Methyl 1h Indazol 5 Yl Acetonitrile

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is steering synthetic organic chemistry towards more sustainable and efficient methodologies. benthamdirect.comrsc.org Future efforts in synthesizing 2-(7-Methyl-1H-indazol-5-YL)acetonitrile will likely move beyond traditional batch syntheses, which often involve stoichiometric reagents and harsh conditions, towards cleaner, more atom-economical approaches.

A primary area of focus will be the adoption of flow chemistry . uc.ptbohrium.comapple.com Continuous flow processes offer significant advantages over batch production, including superior heat and mass transfer, enhanced safety for hazardous reactions, and simplified scalability. sci-hub.sespringerprofessional.de The modular nature of flow reactors allows for multi-step sequences to be "telescoped" into a single, continuous operation, minimizing manual handling and the isolation of intermediates. uc.pt For the synthesis of the indazole core, flow technology could enable safer handling of reagents like hydrazines or azides and allow for precise control over reaction parameters to maximize yield and minimize byproducts. acs.org

Furthermore, the principles of green chemistry will be central to developing new synthetic routes. rsc.org This includes the exploration of eco-friendly catalysts, such as those derived from natural products like lemon peel powder, and the use of greener solvents like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions under ultrasound irradiation. organic-chemistry.orgresearchgate.net Another promising avenue is photocatalysis , where visible light is used to drive reactions, offering a metal-free and environmentally benign alternative for constructing the indazole ring system. rsc.org

| Sustainable Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved reproducibility, easier scalability, potential for multi-step telescoped synthesis. uc.ptsci-hub.se |

| Green Catalysis | Use of biodegradable and non-toxic catalysts, milder reaction conditions, reduced waste generation. benthamdirect.comresearchgate.net |

| Photocatalysis | Metal-free reaction pathways, use of renewable energy (light), high selectivity under mild conditions. rsc.org |

| Ultrasound Irradiation | Shorter reaction times, increased yields, enhanced reaction rates in heterogeneous systems. researchgate.net |

Exploration of Unconventional Reactivity Patterns and Functionalization Strategies

Future research will undoubtedly delve into novel methods for functionalizing both the indazole core and the acetonitrile (B52724) side-chain of this compound, moving beyond conventional transformations. A key area of exploration is C-H bond activation , which allows for the direct modification of carbon-hydrogen bonds, offering a more atom- and step-economical approach to creating derivatives. nih.gov

The acetonitrile moiety itself presents opportunities for unconventional reactivity. While its conversion to other functional groups is common, future work could explore its participation in cycloaddition reactions or even C-C bond activation to trap the cyanide and methyl fragments with specialized metal complexes, opening pathways to entirely new molecular architectures. nih.govresearchgate.netrsc.org

| Functionalization Strategy | Target Site | Potential Outcome |

| C-H Activation | Indazole C3-position, Benzene (B151609) ring, 7-Methyl group | Direct introduction of aryl, alkyl, or other functional groups without pre-functionalization. chim.it |

| Transient Directing Groups | Specific C(sp²)-H or C(sp³)-H bonds | Highly regioselective functionalization with improved step-economy. nih.govresearchgate.net |

| Acetonitrile Cycloaddition | Acetonitrile (C≡N bond) | Formation of new heterocyclic rings (e.g., tetrazoles) attached to the indazole core. nih.gov |

| Side-Chain Modification | Methylene (B1212753) (-CH₂-) group | Introduction of substituents to create more complex and sterically hindered analogues. |

Integration into Complex Polycyclic and Macrocyclic Systems

The structural rigidity and hydrogen-bonding capabilities of the indazole scaffold make this compound an excellent building block for constructing larger, more complex molecular architectures. Future research will focus on integrating this motif into polycyclic and macrocyclic systems, which are of significant interest in medicinal chemistry for their ability to target challenging protein-protein interactions.

Domino reactions or cascade cyclizations represent a powerful strategy for rapidly building molecular complexity. rsc.org A potential pathway could involve a reaction sequence where the indazole nitrogen and the acetonitrile group participate in a series of bond-forming events to construct fused heterocyclic systems in a single pot. Asymmetric aminocatalysis has already been shown to be effective in creating enantioenriched fused polycyclic indazoles from indazole-carbaldehyde precursors, a strategy that could be adapted. nih.govacs.org

The acetonitrile group can also serve as a versatile handle for macrocyclization . By converting the nitrile to an amine or carboxylic acid, it can be used as a reactive point for intramolecular ring-closing reactions with another functional group appended elsewhere on the molecule, leading to the formation of novel indazole-containing macrocycles.

Application of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov These technologies can significantly accelerate the research and development pipeline for derivatives of this compound.

Furthermore, ML models can be used to predict the biological activity and physicochemical properties of virtual compounds. analyticssteps.comarxiv.orgtechnologynetworks.com By creating a virtual library of derivatives of this compound and using ML models to screen them, researchers can prioritize the synthesis of compounds with the highest probability of success, streamlining the traditional design-make-test-analyze cycle.

| AI/ML Application | Description | Impact on Research |

| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose step-by-step synthetic pathways based on known chemical reactions. chemcopilot.comgrace.com | Faster and more innovative route design; identification of more cost-effective or sustainable pathways. |

| Bioactivity Prediction | ML models trained on existing data predict the biological activity of new, unsynthesized molecules against specific targets. analyticssteps.comtechnologynetworks.com | Prioritization of synthetic targets, reducing the number of compounds that need to be made and tested. |

| Property Prediction | Models forecast key drug-like properties (e.g., solubility, toxicity, metabolism) before synthesis. | Early deselection of candidates with poor properties, improving the success rate of drug discovery programs. |

| Reaction Optimization | AI can predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. | Reduced time spent on experimental optimization and more efficient use of materials. |

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for developing novel and more efficient chemical transformations. Future research will leverage advanced, in-situ spectroscopic techniques to study the reactions involving this compound in real-time. mt.com

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and mass spectrometry allow chemists to monitor the concentration of reactants, products, and intermediates directly in the reaction vessel as the transformation occurs. youtube.comacs.orgkit.edu This provides a dynamic picture of the reaction, revealing kinetic information and helping to identify key species.

These methods are particularly valuable for detecting and characterizing transient intermediates —highly reactive, short-lived species that are often key to the reaction mechanism but are impossible to isolate using traditional methods. spectroscopyonline.com For example, when studying a novel C-H activation reaction on the indazole ring, in-situ spectroscopy could provide evidence for the formation of a transient organometallic intermediate, confirming the proposed catalytic cycle and enabling more rational reaction optimization. kit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.